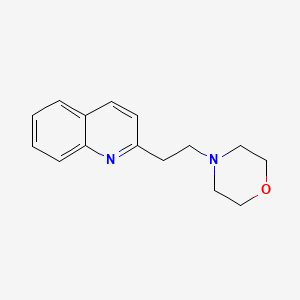
2-(2-(4-Morpholinyl)ethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Morpholinyl)ethyl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Morpholinyl)ethyl)quinoline typically involves the reaction of quinoline derivatives with morpholine under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent in an acidic medium .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids or transition metals may be used to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Morpholinyl)ethyl)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, sulfonyl chlorides
Major Products
The major products of these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
2-(2-(4-Morpholinyl)ethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-Morpholinyl)ethyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to 2-(2-(4-Morpholinyl)ethyl)quinoline but without the morpholine group.
Isoquinoline: An isomer of quinoline with a different arrangement of the nitrogen atom in the ring.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness
This compound is unique due to the presence of the morpholine group, which can enhance its solubility and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
68311-70-6 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-(2-quinolin-2-ylethyl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-2-4-15-13(3-1)5-6-14(16-15)7-8-17-9-11-18-12-10-17/h1-6H,7-12H2 |
InChI Key |
MREXFINAVLDLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


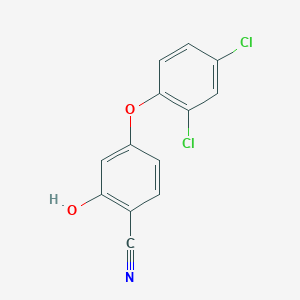
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

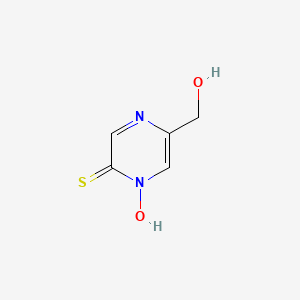
![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)


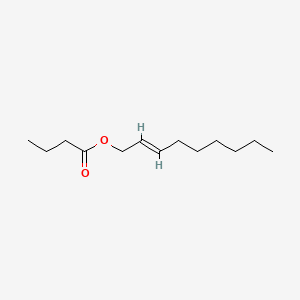
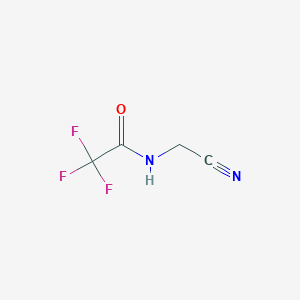
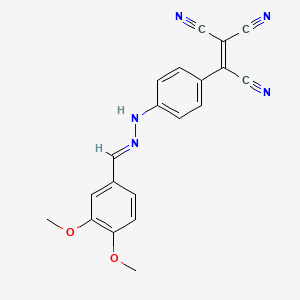
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
